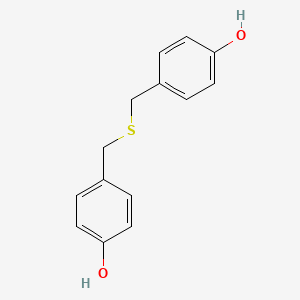

Bis-(4-hydroxybenzyl)sulfide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14O2S |

|---|---|

Molecular Weight |

246.33 g/mol |

IUPAC Name |

4-[(4-hydroxyphenyl)methylsulfanylmethyl]phenol |

InChI |

InChI=1S/C14H14O2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2 |

InChI Key |

OEISQDWSEZCYNH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O |

Canonical SMILES |

C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Bis-(4-hydroxybenzyl)sulfide: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(4-hydroxybenzyl)sulfide is a symmetrical organosulfur compound with a growing reputation in therapeutic research. This technical guide provides a comprehensive overview of its natural origins, detailed methodologies for its isolation and characterization, and a summary of its significant biological activities. With demonstrated potent inhibition of both tyrosinase and histone deacetylase (HDAC), this molecule presents a compelling scaffold for the development of novel therapeutics in dermatology and oncology. This document consolidates key quantitative data, experimental protocols, and visual representations of its mechanisms of action to serve as a valuable resource for researchers in the field.

Natural Sources

This compound has been identified and isolated from two primary botanical sources:

-

Rhizomes of Gastrodia elata : A traditional Chinese medicinal herb, Gastrodia elata is a significant source of this compound. The presence of this compound contributes to the rhizome's reported therapeutic properties.[1][2]

-

Roots of Pleuropterus ciliinervis : This plant is another documented natural source from which this compound has been successfully isolated.[3][4]

While isolation from these natural sources is feasible, the yield can be variable.[2] Consequently, chemical synthesis is often employed to obtain larger quantities for extensive research and development.[2]

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against two key enzymes: tyrosinase and histone deacetylase (HDAC). This dual activity makes it a molecule of interest for both dermatological and oncological applications.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in human skin.[1] Overproduction of melanin can lead to hyperpigmentation disorders. This compound acts as a potent competitive inhibitor of mushroom tyrosinase, demonstrating superior activity compared to the well-known inhibitor, kojic acid.[1] This suggests its potential as a skin-lightening agent.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In cancer, the aberrant activity of HDACs is linked to the silencing of tumor suppressor genes. This compound has been shown to be a potent inhibitor of HDAC, leading to anti-proliferative activity against various human tumor cell lines.[3][4][5]

The following tables summarize the key quantitative data reported for the biological activity of this compound.

Table 1: Tyrosinase Inhibitory Activity

| Parameter | Value | Source Organism | Reference |

| IC₅₀ | 0.53 µM | Mushroom | [1] |

Table 2: Histone Deacetylase (HDAC) Inhibitory Activity

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | 1.43 µM | HeLa cell lysate | [5] |

Table 3: Anti-proliferative Activity (GI₅₀)

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 1.45 | [5] |

| PC-3 | Prostate Cancer | 7.65 | [3][5] |

Signaling Pathways

Tyrosinase Inhibition and the Melanin Biosynthesis Pathway

This compound's role as a tyrosinase inhibitor directly impacts the melanin biosynthesis pathway. By inhibiting tyrosinase, it blocks the initial and rate-limiting steps of melanin production.

HDAC Inhibition and Gene Expression

The inhibition of HDACs by this compound leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This "open" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes, which can induce apoptosis in cancer cells.

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation and biological evaluation of this compound. These are based on methodologies reported in the literature and may require optimization for specific laboratory conditions.

Isolation and Purification Workflow

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification.

4.1.1. Extraction

-

Air-dry the rhizomes of Gastrodia elata or roots of Pleuropterus ciliinervis and grind them into a fine powder.

-

Extract the powdered plant material with methanol (B129727) at room temperature with continuous stirring for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

4.1.2. Fractionation

-

Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Collect the ethyl acetate fraction, as this compound is expected to partition into this phase.

-

Concentrate the ethyl acetate fraction to dryness.

4.1.3. Chromatographic Purification

-

Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest, identified by its Rf value and visualization under UV light or with a suitable staining reagent.

-

For final purification, subject the combined fractions to preparative high-performance liquid chromatography (HPLC).

4.1.4. Structural Elucidation

The structure of the purified compound is confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to determine the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

Tyrosinase Inhibition Assay

This assay is based on the measurement of dopachrome (B613829) formation from the oxidation of L-DOPA by tyrosinase.

-

Reagents: Mushroom tyrosinase, L-DOPA, phosphate (B84403) buffer (pH 6.8), and this compound.

-

Procedure:

-

Prepare a series of dilutions of this compound in the phosphate buffer.

-

In a 96-well plate, add the tyrosinase solution and the test compound solution. Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Histone Deacetylase (HDAC) Inhibition Assay

Commercially available HDAC activity assay kits are commonly used for this purpose. The principle often involves the use of a fluorogenic substrate.

-

Reagents: HDAC enzyme (e.g., from HeLa cell nuclear extract), fluorogenic HDAC substrate, developer solution, and this compound.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the HDAC enzyme, the test compound, and the assay buffer.

-

Add the fluorogenic substrate and incubate at 37°C for a specified time.

-

Stop the reaction and add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. Its dual inhibitory action on tyrosinase and HDACs opens up avenues for the development of novel treatments for hyperpigmentation disorders and various cancers. The information compiled in this guide provides a solid foundation for researchers to further explore the pharmacological properties and therapeutic applications of this intriguing molecule. Further studies focusing on in vivo efficacy, safety profiling, and structure-activity relationships are warranted to fully realize its clinical potential.

References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. ecm35.ecanews.org [ecm35.ecanews.org]

- 3. Bis(4-hydroxybenzyl)sulfide: a Sulfur Compound Inhibitor of Histone Deacetylase Isolated from Root Extract of Pleuropterus ciliinervis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bis(4-hydroxybenzyl)sulfide: a sulfur compound inhibitor of histone deacetylase isolated from root extract of Pleuropterus ciliinervis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

Unveiling Bis-(4-hydroxybenzyl)sulfide: A Technical Guide to its Discovery and Bioactivity in Pleuropterus ciliinervis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of Bis-(4-hydroxybenzyl)sulfide, a noteworthy sulfur-containing compound identified in the root extract of Pleuropterus ciliinervis. This document details the experimental methodologies employed, presents quantitative data in a structured format, and visualizes key processes and pathways to facilitate a comprehensive understanding for researchers in natural product chemistry, oncology, and dermatology.

Introduction

Pleuropterus ciliinervis (often referred to as Polygonum ciliinerve) is a plant species that has been a source of various bioactive compounds.[1][2] Among these, this compound has emerged as a molecule of significant interest due to its potent biological activities. This compound has been identified as a novel inhibitor of histone deacetylase (HDAC), an important target in cancer therapy.[3][4] Furthermore, it has demonstrated anti-proliferative effects against a range of human tumor cell lines and has also been recognized for its potential as a tyrosinase inhibitor, suggesting applications in treating hyperpigmentation disorders.[5][6] This guide serves as a comprehensive resource, consolidating the scientific data and methodologies related to this promising natural product.

Isolation and Structural Elucidation

The journey to characterizing this compound from Pleuropterus ciliinervis involves a systematic workflow of extraction, fractionation, and purification, followed by detailed structural analysis using modern spectroscopic techniques.

Experimental Workflow: From Plant Material to Pure Compound

The isolation of this compound is a multi-step process designed to separate the target molecule from the complex mixture of phytochemicals present in the plant's roots.

Caption: Isolation and purification workflow for this compound.

Detailed Experimental Protocols

2.2.1. Plant Material and Extraction:

Dried and powdered roots of Pleuropterus ciliinervis are subjected to exhaustive extraction with methanol (B129727) at room temperature. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2.2.2. Fractionation:

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction, which typically contains compounds of intermediate polarity like this compound, is selected for further purification.

2.2.3. Chromatographic Purification:

The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

2.2.4. Structural Characterization:

The structure of the isolated compound is elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D-NMR experiments, such as COSY, HSQC, and HMBC, are employed to establish the connectivity of atoms within the molecule.

Quantitative Bioactivity Data

This compound has been evaluated for its inhibitory activity against histone deacetylase and its anti-proliferative effects on various human cancer cell lines. The key quantitative data are summarized below.

Table 1: Histone Deacetylase (HDAC) Inhibitory Activity

| Compound | Target | IC₅₀ (µM) | Reference |

| This compound | HDAC | 1.43 | [3] |

Table 2: In Vitro Anti-proliferative Activity (GI₅₀ µM)

| Cell Line | Cancer Type | This compound | Reference |

| A549 | Lung | >10 | [4] |

| HCT116 | Colon | >10 | [4] |

| PC-3 | Prostate | 7.65 | [4] |

| MDA-MB-231 | Breast | 1.45 | [4] |

| SK-OV-3 | Ovarian | >10 | [4] |

Biological Activity and Signaling Pathways

The biological effects of this compound are attributed to its interaction with specific cellular targets, leading to the modulation of key signaling pathways.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[7] The inhibition of HDACs by this compound leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcription of tumor suppressor genes. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed signaling pathway of HDAC inhibition.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color.[8] By inhibiting tyrosinase, this compound can reduce melanin production, making it a potential agent for treating hyperpigmentation. The proposed mechanism involves the binding of the compound to the active site of the enzyme.

Caption: Mechanism of tyrosinase inhibition.

Experimental Protocols for Bioassays

Histone Deacetylase (HDAC) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HDAC.

5.1.1. Principle:

The assay is based on a fluorometric detection method. A substrate containing an acetylated lysine (B10760008) side chain is incubated with a source of HDAC (e.g., HeLa cell nuclear extract). HDAC deacetylates the lysine. A developer is then added that is specific for the deacetylated substrate, which releases a fluorophore that can be measured.

5.1.2. Protocol:

-

Prepare a reaction mixture containing HDAC enzyme source (e.g., HeLa nuclear extract), assay buffer, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and add the developer solution.

-

Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

5.2.1. Principle:

The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

5.2.2. Protocol:

-

Seed cancer cells (e.g., A549, HCT116, PC-3, MDA-MB-231, SK-OV-3) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Conclusion

This compound, isolated from Pleuropterus ciliinervis, represents a promising natural product with dual inhibitory activity against HDAC and tyrosinase. The data presented in this guide highlight its potential for development as an anti-cancer agent and a treatment for hyperpigmentation. The detailed methodologies provided herein are intended to support further research and development efforts in harnessing the therapeutic potential of this unique sulfur-containing compound. Further investigations into its in vivo efficacy, safety profile, and mechanism of action are warranted to translate these preclinical findings into clinical applications.

References

- 1. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. content.abcam.com [content.abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. texaschildrens.org [texaschildrens.org]

- 7. mdpi.com [mdpi.com]

- 8. Stilbenes from the roots of Pleuropterus ciliinervis and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Bis-(4-hydroxybenzyl)sulfide from Gastrodia elata Rhizomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodia elata Blume, a traditional oriental medicinal orchid, has been utilized for centuries to treat a variety of neurological disorders, including vertigo, stroke, and epilepsy.[1] Its rhizome, known as "Tianma," is a rich source of bioactive phenolic compounds.[2][3] Among these, Bis-(4-hydroxybenzyl)sulfide has emerged as a compound of significant scientific interest. This sulfur-containing molecule, first identified and isolated from G. elata, demonstrates potent biological activities, positioning it as a promising candidate for therapeutic and cosmetic applications.[4][5] This technical guide provides a comprehensive overview of the extraction, biological activities, and mechanisms of action of this compound, supported by quantitative data and detailed experimental protocols.

Extraction and Isolation

The isolation of this compound from Gastrodia elata rhizomes is a multi-step process involving solvent extraction and chromatographic separation. While isolation from the plant material is possible, it is not always efficient, and chemical synthesis is often employed for obtaining higher yields.[5]

A general laboratory-scale protocol for isolation from the natural source can be summarized as follows:

-

Preparation : The steamed and air-dried rhizomes of G. elata are pulverized.[2]

-

Extraction : The powdered rhizomes are subjected to extraction, typically with methanol (B129727). An alternative method involves ultrasonicating the powder with water.[2]

-

Fractionation : The crude methanol extract is then partitioned. One method involves creating an ethyl acetate (B1210297) soluble fraction, where this compound and a related compound, 4,4'-dihydroxybenzyl sulfoxide (B87167), have been isolated.[6][7]

-

Chromatography : The active fraction is further purified using chromatographic techniques. For aqueous extracts, this can involve macroporous adsorbent resin, followed by MCI gel chromatography, eluting with a gradient of ethanol (B145695) in water.[2]

Biological Activities and Mechanisms of Action

This compound exhibits several potent biological activities, with its role as a tyrosinase inhibitor being the most extensively studied.

Tyrosinase Inhibition and Anti-Melanogenesis

This compound is a powerful inhibitor of tyrosinase, the key enzyme responsible for melanin (B1238610) biosynthesis.[4][8] The abnormal accumulation of melanin can lead to hyperpigmentation disorders.[4] The compound acts as a strong competitive inhibitor against mushroom tyrosinase, significantly outperforming common skin-whitening agents like kojic acid.[4][9]

The proposed mechanism involves the sulfur atom of this compound coordinating with the copper ions located in the active site of the tyrosinase enzyme.[4][8] This interaction is essential for its inhibitory effect. By blocking tyrosinase, the compound effectively reduces melanogenesis.[1][4] In vitro studies on human normal melanocytes show a significant attenuation of melanin content without notable cell toxicity.[4] Furthermore, in vivo assays using zebrafish confirm its ability to reduce melanin production without adverse side effects.[4]

Histone Deacetylase (HDAC) Inhibition

Beyond its effects on melanogenesis, this compound has been identified as a potent inhibitor of histone deacetylase (HDAC) enzymes.[10] This activity was discovered through an HDAC enzyme assay. As an HDAC inhibitor, it has demonstrated growth-inhibitory effects on several human tumor cell lines, with particularly sensitive activity noted against the MDA-MB-231 breast tumor cell line.[10]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Comparative Tyrosinase Inhibitory Activity

| Compound | IC₅₀ (μM) | Ki (nM) | Inhibition Type |

|---|---|---|---|

| This compound (T1) | 0.53[4][8][9] | 58 ± 6[4][8][9] | Competitive[4][8][9] |

| Kojic Acid | 13.40[4] | - | - |

| β-Arbutin | 2800[4] | - | - |

Table 2: Effect on Human Melanocytes

| Treatment (Concentration) | Cell Viability (%) | Melanin Content Reduction (%) |

|---|---|---|

| This compound (50 μM) | No significant toxicity[4][8][9] | ~20%[4][8][9] |

| Kojic Acid (50 μM) | No significant toxicity[4] | ~15%[4] |

| Arbutin (50 μM) | No significant toxicity[4] | ~10%[4] |

Experimental Protocols

Extraction and Isolation Workflow

The general workflow for isolating this compound from its natural source is depicted below.

Mushroom Tyrosinase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on mushroom tyrosinase activity.

-

Reaction Mixture : A solution containing mushroom tyrosinase and L-tyrosine (substrate) in a phosphate (B84403) buffer is prepared.

-

Incubation : The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.

-

Measurement : The formation of dopachrome (B613829) is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm).

-

Calculation : The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of a compound on cultured cells.

-

Cell Culture : Human normal melanocytes are seeded in 96-well plates and incubated.

-

Treatment : Cells are treated with various concentrations of the test compound (e.g., 5 μM and 50 μM) and incubated for a specified period (e.g., 72 hours).[4]

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Measurement : The absorbance is read using a microplate reader, which correlates to the number of viable cells.

Melanin Content Assay

This protocol measures the amount of melanin produced by cultured melanocytes.

-

Cell Lysis : After treatment with the test compound, melanocyte pellets are collected and dissolved in hot 1N NaOH for one hour to solubilize the melanin.[4]

-

Centrifugation : The samples are centrifuged to pellet any insoluble material.[4]

-

Measurement : The optical density of the supernatant, which contains the solubilized melanin, is measured at 405 nm using a spectrophotometer.[4] The melanin content is normalized to the total protein content of the cells.

Signaling and Mechanism Visualizations

Inhibition of the Melanogenesis Pathway

This compound directly interferes with the melanin production pathway by inhibiting tyrosinase.

Mechanism of Tyrosinase Inhibition

The inhibitory action is achieved through the coordination of the compound's sulfur atom with the copper ions in the enzyme's active site.

References

- 1. Inhibitory effect of Gastrodia elata Blume extract on alpha-melanocyte stimulating hormone-induced melanogenesis in murine B16F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. html.rhhz.net [html.rhhz.net]

- 3. 4-Hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ecm35.ecanews.org [ecm35.ecanews.org]

- 6. Isolation of 4,4^I-Dihydroxybenzyl Sulfoxide from Gastrodia elata -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 7. Isolation of 4,4'-dihydroxybenzyl sulfoxide fromGastrodia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of highly potent tyrosinase inhibitor, T1, with significant anti-melanogenesis ability by zebrafish in vivo assay and computational molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 10. Bis(4-hydroxybenzyl)sulfide: a sulfur compound inhibitor of histone deacetylase isolated from root extract of Pleuropterus ciliinervis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure Elucidation of Bis-(4-hydroxybenzyl)sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(4-hydroxybenzyl)sulfide is a naturally occurring symmetrical sulfide (B99878) found in botanicals such as Pleuropterus ciliinervis and Gastrodia elata.[1] This molecule has garnered significant interest within the scientific community for its diverse biological activities, including potent inhibition of histone deacetylase (HDAC) and tyrosinase, as well as neuroprotective properties.[1][2] Accurate structural elucidation is fundamental to understanding its mechanism of action and for guiding synthetic derivatization in drug discovery programs. This guide provides a comprehensive overview of the analytical techniques and data used to confirm the chemical structure of this compound.

Chemical Identity and Structure

This compound, also known as 4,4'-thiobis(methylene)diphenol, is characterized by two p-hydroxybenzyl groups linked by a central sulfur atom.

| Identifier | Value |

| IUPAC Name | 4-[(4-hydroxyphenyl)methyl]sulfanylmethylphenol |

| Molecular Formula | C₁₄H₁₄O₂S |

| Molecular Weight | 246.33 g/mol [1] |

| CAS Number | 38204-93-2 |

The chemical structure of this compound is depicted below:

Spectroscopic Data for Structure Elucidation

The elucidation of the structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.50 | Singlet (broad) | 2H | Ar-OH |

| 7.15 | Doublet | 4H | Ar-H (ortho to -CH₂S) |

| 6.75 | Doublet | 4H | Ar-H (ortho to -OH) |

| 3.55 | Singlet | 4H | -CH ₂-S- |

Note: Chemical shifts are approximate and can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃) and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 156.0 | C -OH |

| 130.5 | Ar-C H (ortho to -CH₂S) |

| 129.0 | Ar-C (ipso, attached to -CH₂S) |

| 115.5 | Ar-C H (ortho to -OH) |

| 38.0 | -C H₂-S- |

Note: These are predicted chemical shifts based on the structure and may vary slightly in experimental data.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS) provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structural components.

Table 3: Mass Spectrometry Data (EIMS)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 246 | 35 | [M]⁺ (Molecular Ion) |

| 200 | 15 | [M - CH₂S]⁺ or other rearrangement |

| 107 | 100 | [C₇H₇O]⁺ (hydroxybenzyl fragment) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Absorption | Assignment |

| 3285 | Strong, Broad | O-H Stretch (phenolic) |

| 1604, 1600, 1509 | Strong, Sharp | C=C Aromatic Ring Stretch |

| 1214, 1089 | Strong | C-O Stretch (phenol) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the proton and carbon environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Detection: Detect the ions using a suitable detector (e.g., an electron multiplier).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (ATR-FTIR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum Collection: Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Range: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Synthesis and Biological Context

Synthetic Pathway

A common laboratory synthesis of this compound involves a nucleophilic substitution reaction. This pathway confirms the connectivity of the molecular fragments determined by spectroscopy.

Biological Signaling Context: HDAC Inhibition

This compound is a known inhibitor of Histone Deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, leading to a more open chromatin structure and the transcription of genes, such as tumor suppressor genes.

Conclusion

The chemical structure of this compound is unequivocally confirmed through the combined application of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The spectroscopic data are fully consistent with a symmetrical molecule composed of two p-hydroxybenzyl units joined by a thioether linkage. This foundational structural knowledge is crucial for the rational design of new analogs and for elucidating the molecular basis of its promising therapeutic activities.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of Bis-(4-hydroxybenzyl)sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Bis-(4-hydroxybenzyl)sulfide, a molecule of significant interest in pharmacological research. This document details the spectral characteristics, experimental protocols for data acquisition, and visual representations of its key biological mechanisms.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. The following tables summarize the key NMR and mass spectrometry data for this compound.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |

| Aromatic (ortho to -CH₂S) | ~7.10 | Doublet | ~8.5 | DMSO-d₆ |

| Aromatic (ortho to -OH) | ~6.68 | Doublet | ~8.5 | DMSO-d₆ |

| Methylene (-CH₂-) | ~3.85 | Singlet | N/A | DMSO-d₆ |

| Hydroxyl (-OH) | ~9.25 | Singlet | N/A | DMSO-d₆ |

Table 2: ¹³C NMR Spectral Data for this compound [1]

| Carbon Assignment | Chemical Shift (δ) ppm | Solvent |

| Methylene (-CH₂-) | ~37.5 | DMSO-d₆ |

| Aromatic CH (ortho to -OH) | ~115.1 | DMSO-d₆ |

| Aromatic C (quaternary, attached to -OH) | ~155.8 | DMSO-d₆ |

| Aromatic CH (ortho to -CH₂S) | ~130.3 | DMSO-d₆ |

| Aromatic C (quaternary, attached to -CH₂S) | ~128.5 | DMSO-d₆ |

Mass Spectrometry Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, further confirming its structure.

Table 3: Electron Ionization Mass Spectrometry (EIMS) Data for this compound

| m/z | Relative Intensity (%) | Fragment |

| 246 | 35 | [M]⁺ (Molecular Ion) |

| 200 | 15 | [M - CH₂S]⁺ |

| 107 | 100 | [HO-C₆H₄-CH₂]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific data. The following sections outline the protocols for the NMR and mass spectrometry analyses of this compound.

NMR Spectroscopy Protocol

Instrumentation: A Bruker AMX 400 spectrometer (or equivalent) is utilized for acquiring NMR spectra.[2]

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.75 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.0 s

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry Protocol

Instrumentation: A GC-MS system, such as an HP 5890 series II plus GC coupled to an HP 5972 series Mass Selective Detector, is used for EIMS analysis.[2]

Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Inject an appropriate volume (e.g., 1 µL) into the gas chromatograph.

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min.

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 50-500

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. This fragmentation pattern is then compared with known fragmentation mechanisms to confirm the structure of the compound.

Visualized Mechanisms and Workflows

Graphical representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were created using the DOT language.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Mechanism of tyrosinase inhibition by this compound.

Caption: Signaling pathway of HDAC inhibition by this compound.

References

- 1. Comprehensive profiling of minor tyrosinase inhibitors from Gastrodia elata using an off-line hyphenation of ultrafiltration, high-speed countercurrent chromatography, and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bis(4-hydroxybenzyl)sulfide: a Sulfur Compound Inhibitor of Histone Deacetylase Isolated from Root Extract of Pleuropterus ciliinervis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Bis-(4-hydroxybenzyl)sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(4-hydroxybenzyl)sulfide, a naturally occurring organosulfur compound, has garnered significant attention in the scientific community for its diverse biological activities. This technical guide provides an in-depth analysis of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification and characterization. Furthermore, this document elucidates the compound's mechanisms of action as a potent inhibitor of both histone deacetylase (HDAC) and tyrosinase, offering valuable insights for researchers in oncology and dermatology. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented, alongside visual representations of its signaling pathways and experimental workflows.

Introduction

This compound is a symmetrical molecule consisting of two 4-hydroxybenzyl groups linked by a sulfide (B99878) bridge. It has been isolated from natural sources such as the rhizomes of Gastrodia elata and the roots of Pleuropterus ciliinervis.[1][2] The compound exhibits a range of biological effects, most notably as an inhibitor of histone deacetylase (HDAC) and tyrosinase, making it a promising candidate for therapeutic development in cancer and hyperpigmentation disorders.[2][3] This guide serves as a comprehensive resource for the scientific community, detailing the analytical techniques required for its characterization and the molecular pathways underlying its biological functions.

Spectroscopic Analysis

A thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following sections summarize the key spectroscopic data and provide the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within the molecule.

Table 1: NMR Spectroscopic Data for this compound in DMSO-d6

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1H | 9.28 | s | - | Phenolic OH |

| 7.09 | d | 8.5 | Aromatic CH (ortho to OH) | |

| 6.68 | d | 8.5 | Aromatic CH (ortho to CH2S) | |

| 3.51 | s | - | Methylene (-CH2-) | |

| 13C | 155.8 | - | - | Aromatic C-OH |

| 130.1 | - | - | Aromatic CH (ortho to CH2S) | |

| 129.5 | - | - | Aromatic C-CH2S | |

| 115.0 | - | - | Aromatic CH (ortho to OH) | |

| 37.5 | - | - | Methylene (-CH2-) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans are typically required compared to 1H NMR.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm-1) | Intensity | Description |

| O-H Stretch | 3200-3600 | Broad, Strong | Phenolic hydroxyl group |

| C-H Stretch (Aromatic) | 3000-3100 | Medium, Sharp | Aromatic C-H bonds |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium | Methylene (-CH2-) group |

| C=C Stretch (Aromatic) | 1500-1600 | Strong | Phenyl rings |

| C-O Stretch (Phenolic) | 1200-1300 | Strong | Phenolic C-O bond |

| C-S Stretch | 600-800 | Weak | Carbon-sulfur bond |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (relative abundance, %) | Assignment |

| [M]+• | 246 (35) | Molecular Ion |

| [M - H2O]+• | 228 (10) | Loss of water |

| [M - C7H7O]+ | 139 (20) | Cleavage of one benzyl-sulfur bond |

| [C7H7O]+ | 107 (100) | 4-Hydroxybenzyl cation (base peak) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the mass spectrum to determine the molecular weight from the molecular ion peak and deduce the structure from the fragmentation pattern.

Synthesis of this compound

While this compound can be isolated from natural sources, chemical synthesis provides a more controlled and scalable route for its production. A common laboratory synthesis involves the nucleophilic substitution reaction between a 4-hydroxybenzyl halide and a sulfur source.[2]

Experimental Protocol: Chemical Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzyl alcohol in a suitable solvent (e.g., ethanol).

-

Reagent Addition: Add sodium sulfide nonahydrate to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Caption: Synthetic workflow for this compound.

Mechanisms of Biological Activity

This compound exerts its biological effects through the inhibition of key enzymes involved in cellular regulation and pigment production.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. Aberrant HDAC activity is often associated with cancer. This compound has been identified as a potent inhibitor of HDACs, with an IC50 value of 1.43 µM.[2] By inhibiting HDACs, the compound promotes histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: HDAC inhibition pathway by this compound.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway. Overactivity of tyrosinase can lead to hyperpigmentation disorders. This compound is a potent competitive inhibitor of mushroom tyrosinase, with an IC50 value of 0.53 µM.[3] The proposed mechanism of inhibition involves the sulfur atom of the compound chelating the copper ions in the active site of the enzyme, thereby blocking its catalytic activity. This prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor for melanin synthesis.

Caption: Tyrosinase inhibition pathway by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic properties, synthesis, and biological mechanisms of this compound. The detailed data and protocols presented herein are intended to serve as a valuable resource for researchers engaged in the study and application of this promising natural product. The elucidation of its inhibitory actions on HDAC and tyrosinase opens avenues for the development of novel therapeutics for a range of diseases. Further research into the structure-activity relationships and in vivo efficacy of this compound and its analogs is warranted to fully realize its therapeutic potential.

References

The Mechanism of Action of Bis-(4-hydroxybenzyl)sulfide as a Potent Tyrosinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(4-hydroxybenzyl)sulfide, a naturally occurring sulfur-containing compound, has emerged as a highly potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways. This compound acts as a strong competitive inhibitor of mushroom tyrosinase, with evidence suggesting a direct interaction with the copper ions in the enzyme's active site. Furthermore, it demonstrates significant anti-melanogenic effects in cellular and in vivo models, partly through the suppression of the Microphthalmia-associated transcription factor (MITF) signaling pathway. This guide serves as a comprehensive resource for researchers in dermatology, cosmetology, and pharmacology engaged in the development of novel skin lightening agents and treatments for hyperpigmentation disorders.

Introduction

Melanogenesis, the process of melanin synthesis, is primarily regulated by the enzyme tyrosinase (EC 1.14.18.1).[1] Dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma and solar lentigines. Consequently, the inhibition of tyrosinase is a principal strategy in the development of depigmenting agents. This compound, a compound isolated from the rhizomes of Gastrodia elata, has demonstrated remarkable inhibitory potency against tyrosinase, surpassing that of commonly used agents like kojic acid.[2][3] This document elucidates the molecular mechanisms underpinning its inhibitory action.

Mechanism of Action

Competitive Inhibition of Tyrosinase

This compound functions as a strong, competitive inhibitor of mushroom tyrosinase.[2][4] This mode of inhibition indicates that the compound reversibly binds to the active site of the enzyme, thereby preventing the substrate (L-tyrosine and L-DOPA) from binding and undergoing catalysis. The competitive nature of the inhibition has been established through kinetic studies.[1][2]

Chelation of Copper Ions

The active site of tyrosinase contains two essential copper ions that are crucial for its catalytic activity.[5] Molecular modeling and docking studies have revealed that the sulfur atom of this compound plays a pivotal role in its inhibitory mechanism.[2][4] It is proposed that the sulfur atom directly coordinates with the two copper ions, effectively chelating them and abolishing the enzyme's catalytic function.[1][5] This direct interaction with the copper ions is a key feature of its potent inhibitory effect. The importance of the sulfur atom is underscored by the significantly reduced inhibitory activity of an ether-linked analog of this compound.[3]

Structure-Activity Relationship

The potent anti-tyrosinase activity of this compound is also critically dependent on its phenolic hydroxyl groups. Structure-activity relationship studies have shown that analogs lacking these hydroxyl groups exhibit a dramatic loss of function, with IC50 values increasing by several orders of magnitude.[5] These hydroxyl groups are thought to be essential for the correct orientation and binding of the inhibitor within the enzyme's active site.[5]

Downregulation of the MITF Signaling Pathway

Beyond direct enzyme inhibition, this compound also exerts its anti-melanogenic effects at the cellular level by modulating key regulatory pathways. It has been shown to suppress the Microphthalmia-associated transcription factor (MITF), which is the master regulator of melanogenesis-related gene expression.[5] By downregulating MITF, this compound leads to a decreased transcription of its target genes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), all of which are essential for melanin synthesis.[5]

Quantitative Data

The inhibitory potency of this compound against tyrosinase and its effects on melanin production have been quantified in several studies. The key parameters are summarized in the tables below.

Table 1: In Vitro Tyrosinase Inhibition Data

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 0.53 µM | Mushroom | [2][4] |

| Ki | 58 ± 6 nM | Mushroom | [2][4] |

| Inhibition Type | Competitive | Mushroom | [1][2] |

Table 2: Cellular Anti-Melanogenesis Data

| Parameter | Concentration | Effect | Cell Line | Reference |

| Melanin Content | 50 µM | 20% reduction | Human Normal Melanocytes | [2][4] |

| Cell Viability | 50 µM | No significant toxicity | Human Normal Melanocytes | [2][4] |

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the in vitro inhibitory effect of this compound on the enzymatic activity of mushroom tyrosinase, with L-DOPA as the substrate.

Materials:

-

Mushroom tyrosinase (e.g., Sigma-Aldrich T3824)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

50 mM Sodium Phosphate (B84403) Buffer (pH 6.8)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in cold sodium phosphate buffer.

-

Prepare a stock solution of L-DOPA in sodium phosphate buffer. This should be made fresh for each experiment.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), and then further dilute in phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution (this compound at various concentrations)

-

Mushroom tyrosinase solution

-

-

Include control wells containing the enzyme but no inhibitor, and blank wells with no enzyme.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for 10-20 minutes to monitor the formation of dopachrome.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Melanin Content Assay

This assay quantifies the effect of this compound on melanin production in a cell-based model, typically using B16F10 murine melanoma cells or human melanocytes.

Materials:

-

B16F10 melanoma cells (or other suitable melanocyte cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., 1N NaOH with 10% DMSO)

-

Microplate reader

Procedure:

-

Seed the B16F10 cells in a multi-well plate and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanogenesis.

-

After incubation, wash the cells with PBS.

-

Lyse the cells by adding the lysis buffer to each well.

-

Incubate the plate at a higher temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin granules.

-

Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.

-

In a parallel plate, determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the melanin content.

-

The melanin content is expressed as a percentage of the control (untreated or vehicle-treated cells).

Visualizations

Caption: Competitive inhibition of tyrosinase by this compound.

Caption: Suppression of the MITF signaling pathway by this compound.

Caption: General experimental workflow for tyrosinase inhibition and melanin content assays.

References

Unveiling the Epigenetic Potential: A Technical Guide to the HDAC Inhibitory Mechanism of Bis-(4-hydroxybenzyl)sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(4-hydroxybenzyl)sulfide, a sulfur-containing natural product, has been identified as a potent inhibitor of histone deacetylase (HDAC) enzymes. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and experimental procedures. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising epigenetic modulator.

Introduction to Histone Deacetylases and Their Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins.[1] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. Dysregulation of HDAC activity has been implicated in the pathogenesis of various diseases, including cancer, making HDACs attractive therapeutic targets. HDAC inhibitors interfere with this process, leading to hyperacetylation of histones, chromatin relaxation, and the reactivation of tumor suppressor genes.

This compound has emerged as a novel natural compound with demonstrated HDAC inhibitory activity, positioning it as a candidate for further investigation in cancer therapy and other diseases where HDAC dysregulation is a contributing factor.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against HDAC enzymes and its anti-proliferative effects on cancer cell lines have been quantified in preclinical studies. The available data is summarized below for comparative analysis.

| Parameter | Value | Assay Type | Cell Line/Enzyme Source | Reference |

| IC50 | 1.43 µM | HDAC Enzyme Inhibition | HeLa Nuclear Extract | Son et al., 2007 |

| GI50 | 7.65 µM | Growth Inhibition | PC-3 (Prostate Cancer) | Son et al., 2007 |

| GI50 | 1.45 µM | Growth Inhibition | MDA-MB-231 (Breast Cancer) | Son et al., 2007 |

| GI50 | >10 µM | Growth Inhibition | A549 (Lung Cancer) | Son et al., 2007 |

| GI50 | >10 µM | Growth Inhibition | HCT-15 (Colon Cancer) | Son et al., 2007 |

| GI50 | >10 µM | Growth Inhibition | SK-OV-3 (Ovarian Cancer) | Son et al., 2007 |

Mechanism of Action: Current Understanding

The precise mechanism by which this compound inhibits HDACs is not yet fully elucidated. The primary study on its HDAC inhibitory activity utilized a crude nuclear extract from HeLa cells, which contains a mixture of various HDAC isoforms.[1] Therefore, the specific HDAC isoform(s) targeted by this compound remain unknown.

The general mechanism of HDAC inhibition involves the binding of the inhibitor to the active site of the enzyme, typically chelating the zinc ion that is essential for catalysis. This prevents the substrate (acetylated lysine) from accessing the active site, thereby inhibiting the deacetylation reaction.

Below is a generalized signaling pathway illustrating the consequence of HDAC inhibition.

Figure 1: Generalized signaling pathway of HDAC inhibition leading to cellular effects.

Note: As of the latest literature review, no molecular docking or structural studies have been published to illustrate the specific binding mode of this compound with any HDAC isoform.

Detailed Experimental Protocols

The following protocol for the in vitro HDAC inhibition assay is based on the methodology described in the primary literature.[1]

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of HDACs using a fluorogenic substrate.

Materials:

-

HeLa cell nuclear extract (as a source of HDAC enzymes)

-

Fluor de Lys™ Substrate (Biomol, or equivalent)

-

Fluor de Lys™ Developer (Biomol, or equivalent)

-

Assay buffer (e.g., Tris-based buffer, pH 8.0)

-

This compound (test compound)

-

Control inhibitor (e.g., Trichostatin A or SAHA)

-

96-well black microplates

-

Microplate spectrofluorometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution to obtain a range of desired test concentrations.

-

Reaction Setup: In a 96-well black microplate, add the following components in the specified order:

-

Assay buffer

-

HeLa nuclear extract (the amount should be optimized to yield a robust signal)

-

This compound at various concentrations (or control inhibitor/vehicle).

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

-

Substrate Addition: Initiate the enzymatic reaction by adding the Fluor de Lys™ Substrate to each well.

-

Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

Development: Stop the reaction by adding the Fluor de Lys™ Developer to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal. Measure the fluorescence using a microplate spectrofluorometer with excitation at 360 nm and emission at 460 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Figure 2: Experimental workflow for the in vitro HDAC inhibition assay.

Future Directions and Conclusion

This compound has been identified as a natural compound with potent HDAC inhibitory activity. The available data suggests its potential as a lead compound for the development of novel anti-cancer agents. However, several key areas require further investigation to fully understand its therapeutic potential:

-

HDAC Isoform Selectivity: Determining the specific HDAC isoforms inhibited by this compound is crucial for understanding its biological effects and potential side-effect profile.

-

Molecular Modeling and Structural Biology: Elucidating the binding mode of this compound within the active site of its target HDAC isoform(s) through computational and structural studies will be invaluable for structure-activity relationship (SAR) studies and the design of more potent and selective analogs.

-

In Vivo Efficacy and Pharmacokinetics: Evaluating the anti-tumor efficacy, pharmacokinetic properties, and safety profile of this compound in animal models is a necessary next step in its preclinical development.

-

Mechanism of Anti-proliferative Action: Further studies are needed to delineate the downstream cellular pathways affected by this compound-mediated HDAC inhibition that contribute to its anti-proliferative effects.

References

The Neuroprotective Potential of Bis-(4-hydroxybenzyl)sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(4-hydroxybenzyl)sulfide, a sulfur-containing phenolic compound isolated from the traditional medicinal herbs Gastrodia elata and Pleuropterus ciliinervis, has emerged as a promising candidate for neuroprotective therapies. In vitro evidence demonstrates its ability to potently inhibit neuronal apoptosis. While direct in-vivo studies on the isolated compound are limited, research on extracts of Gastrodia elata, rich in this and structurally related compounds, suggests multifaceted neuroprotective mechanisms. These mechanisms include the modulation of key signaling pathways, mitigation of oxidative stress, and attenuation of neuroinflammatory processes. This technical guide provides a comprehensive overview of the current state of knowledge on the neuroprotective properties of this compound, including quantitative data, detailed experimental methodologies, and visual representations of implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing global health burden. The complex pathophysiology of these disorders, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents with pleiotropic effects. Natural products have historically been a rich source of bioactive compounds with neuroprotective potential. This compound, a symmetrical sulfide (B99878) derivative of 4-hydroxybenzyl alcohol, has been identified as a key active constituent in plants used for centuries in traditional medicine to treat neurological ailments. This document aims to consolidate the existing scientific data on the neuroprotective properties of this compound, providing a technical resource for the scientific community.

Quantitative Data on Neuroprotective Efficacy

The primary quantitative data available for the neuroprotective effects of this compound comes from in-vitro studies on neuronal-like cell lines. The following table summarizes the key efficacy data point.

Table 1: In Vitro Neuroprotective Efficacy of this compound

| Cell Line | Neurotoxic Insult | Assay | Endpoint | Efficacy (EC₅₀) | Reference |

| PC12 | Serum Deprivation | Apoptosis Assay | Prevention of Apoptosis | 7.20 µM | [1] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Implicated Signaling Pathways in Neuroprotection

While direct studies on the signaling pathways modulated by isolated this compound are not extensively available, research on Gastrodia elata extracts, where this compound is a major active component, points towards the involvement of several critical neuroprotective pathways. It is hypothesized that this compound contributes significantly to the observed effects through these mechanisms.

Adenosine (B11128) A₂A Receptor (A₂A-R) - cAMP/PKA/CREB Pathway

Extracts of Gastrodia elata have been shown to exert neuroprotective effects by targeting the adenosine A₂A receptor.[2] Activation of this receptor initiates a downstream signaling cascade involving the production of cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of the cAMP response element-binding protein (CREB).[2] Phosphorylated CREB acts as a transcription factor, promoting the expression of pro-survival genes.

Caption: Proposed A₂A-R/cAMP/PKA/CREB signaling pathway for this compound.

c-Jun N-terminal Kinase (JNK) Pathway

The JNK signaling pathway is a critical regulator of apoptosis. Extracts of Gastrodia elata have been demonstrated to protect neuronal cells by suppressing the JNK pathway.[1] It is plausible that this compound contributes to this effect by inhibiting the phosphorylation and activation of JNK, thereby preventing the downstream activation of pro-apoptotic proteins.

Caption: Inhibition of the JNK-mediated apoptotic pathway by this compound.

Experimental Protocols

The following are generalized protocols for key in-vitro experiments to assess the neuroprotective properties of this compound. These should be optimized for specific experimental conditions.

In Vitro Neuroprotection Assay using PC12 Cells

This protocol is based on the methods used to evaluate the neuroprotective effects of Gastrodia elata extracts, from which this compound was identified as an active component.

Objective: To determine the protective effect of this compound against serum deprivation-induced apoptosis in PC12 cells.

Materials:

-

PC12 cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Horse Serum (HS)

-

Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Hoechst 33342 stain

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS and 5% FBS at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Induction of Apoptosis: After 24 hours, replace the culture medium with serum-free DMEM to induce apoptosis.

-

Treatment: Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in serum-free DMEM. A vehicle control (DMSO) should be included.

-

Incubation: Incubate the plates for 48 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Apoptosis Assessment (Hoechst Staining):

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS and stain with Hoechst 33342 (1 µg/mL) for 10 minutes.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

-

Caption: Experimental workflow for in vitro neuroprotection assay.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the A₂A-R/cAMP/PKA/CREB and JNK pathways.

Materials:

-

PC12 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-p-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment: Culture and treat PC12 cells with this compound as described in the neuroprotection assay protocol.

-

Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection system.

-

-

Densitometric Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Potential Mechanisms of Action: Antioxidant and Anti-inflammatory Effects

While direct experimental data for this compound is limited, its structural similarity to other phenolic compounds and its origin from Gastrodia elata suggest potential antioxidant and anti-inflammatory properties.

Antioxidant Activity

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Phenolic compounds are known to exert antioxidant effects by scavenging free radicals and upregulating endogenous antioxidant enzymes. It is hypothesized that this compound may reduce oxidative stress in neuronal cells by:

-

Directly scavenging reactive oxygen species (ROS).

-

Upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), potentially through the activation of the Nrf2-ARE pathway.

Anti-inflammatory Activity

Neuroinflammation, mediated by activated microglia and astrocytes, plays a crucial role in the progression of neurodegeneration. Extracts from Gastrodia elata have been shown to modulate microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[3] this compound may contribute to these anti-inflammatory effects by:

-

Inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

-

Suppressing the activation of pro-inflammatory signaling pathways like NF-κB.

Conclusion and Future Directions

This compound has demonstrated clear neuroprotective potential in vitro, specifically in preventing neuronal apoptosis. The compound's association with the neuroprotective herb Gastrodia elata and its chemical structure suggest a multi-target mechanism of action that likely includes modulation of critical signaling pathways, as well as antioxidant and anti-inflammatory effects.

To advance the development of this compound as a therapeutic agent, future research should focus on:

-

In-depth elucidation of the specific signaling pathways directly modulated by the isolated compound.

-

Comprehensive in-vitro studies to quantify its effects on markers of oxidative stress and neuroinflammation in relevant neuronal and glial cell models.

-

In-vivo studies in animal models of neurodegenerative diseases to evaluate its efficacy, determine optimal dosing, and assess its pharmacokinetic and safety profiles.

-

Structure-activity relationship studies to identify more potent and drug-like derivatives.

The information compiled in this guide provides a solid foundation for these future investigations, highlighting this compound as a compelling lead compound in the quest for novel neuroprotective therapies.

References

Unraveling the Multi-Target Biological Activity of Bis-(4-hydroxybenzyl)sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals